molecular formula C5H5Cl2N3 B077011 2,4-Dichloro-6-methylpyrimidin-5-amine CAS No. 13162-27-1

2,4-Dichloro-6-methylpyrimidin-5-amine

Cat. No.: B077011
CAS No.: 13162-27-1
M. Wt: 178.02 g/mol
InChI Key: FDMMHWIFYCXEOF-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylpyrimidin-5-amine is a useful research compound. Its molecular formula is C5H5Cl2N3 and its molecular weight is 178.02 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Regioselective Reactions and Crystallography : Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine. This study also provides insights into the crystal structure of the synthesized compounds, enhancing the understanding of molecular interactions and arrangements in these compounds (Doulah et al., 2014).

  • Synthesis of Thiazolo[4,5‐d]pyrimidine Derivatives : Bakavoli et al. (2006) described a process to synthesize thiazolo[4,5-d]pyrimidine derivatives from 4-amino-5-bromo-2-substituted-aminopyrimidines, which are obtained from 5-bromo-2,4-dichloro-6-methylpyrimidine. These compounds have potential applications in pharmaceutical chemistry (Bakavoli et al., 2006).

  • Antibacterial Properties : Etemadi et al. (2016) explored the synthesis of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, starting from 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine. These compounds showed promising antibacterial properties, highlighting their potential as antibacterial agents (Etemadi et al., 2016).

  • Ring Transformations in Heterocyclic Chemistry : Hertog et al. (2010) investigated the reactions of heterocyclic halogeno compounds, including derivatives of 2,4-dichloro-6-methylpyrimidin-5-amine, leading to various ring transformations. Such transformations are crucial in developing new heterocyclic compounds with potential applications in pharmaceuticals and materials science (Hertog et al., 2010).

  • Chlorination Studies : Gershon and Grefig (1984) studied the chlorination of pyrimidines, including 2,4-dichloro-6-methylpyrimidine, a closely related compound. Their research provides insights into the chemical behavior of such chlorinated pyrimidines, which is valuable for developing new chemical syntheses and pharmaceuticals (Gershon & Grefig, 1984).

Safety and Hazards

In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . The chemical should be stored away from strong oxidizing agents .

Relevant Papers The relevant papers for 2,4-Dichloro-6-methylpyrimidin-5-amine were not found in the search results .

Mechanism of Action

Target of Action

The primary targets of 2,4-Dichloro-6-methylpyrimidin-5-amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the compound interacts with its targets through a specific binding process, leading to changes in cellular function .

Biochemical Pathways

It is known that the compound can undergo double cross-coupling reactions with other compounds, leading to the formation of complex structures .

Pharmacokinetics

It is known that the compound has a molecular weight of 178019, a density of 15±01 g/cm3, and a boiling point of 2816±350 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. As research progresses, more information about the compound’s effects at the molecular and cellular level will become available .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity. For instance, the compound is known to be stable at room temperature .

Properties

IUPAC Name

2,4-dichloro-6-methylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c1-2-3(8)4(6)10-5(7)9-2/h8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMMHWIFYCXEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562775
Record name 2,4-Dichloro-6-methylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13162-27-1
Record name 2,4-Dichloro-6-methylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-6-methylpyrimidin-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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